Stellasterol
Overview
Description
Stellasterol is a sterol with the molecular formula C28H46O . It is a major component of cell membranes among all biological systems including bacteria, plants, fungi, and mammals . The source of Stellasterol is the fruit body of Ganoderma lucidum .
Synthesis Analysis
Sterols are synthesized from acetyl-coenzyme A via the HMG-CoA reductase pathway . In the oleaginous microorganism Schizochytrium sp. S31, the sterol biosynthetic pathway primarily produces cholesterol, stigmasterol, lanosterol, and cycloartenol . The sterol biosynthesis pathway and its functional roles in Schizochytrium remain unidentified .Molecular Structure Analysis
Stellasterol contains total 78 bond(s); 32 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The sterols synthesized by bacteria overlap with sterols synthesized by eukaryotes, yet our understanding of the evolutionary history of these biosynthetic pathways is still actively investigated . For certain bacterial species, these pathways are the result of recent lateral gene transfer events with eukaryotes .Physical And Chemical Properties Analysis
Stellasterol has a density of 1.0±0.1 g/cm3, boiling point of 487.5±44.0 °C at 760 mmHg, vapour pressure of 0.0±2.8 mmHg at 25°C, enthalpy of vaporization of 86.8±6.0 kJ/mol, flash point of 213.0±20.7 °C, and index of refraction of 1.532 .Scientific Research Applications
In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition
Stellasterol, isolated from Ganoderma australe, exhibits inhibitory activities against dipeptidyl peptidase-4 (DPP-4) and α-glucosidase enzymes. This suggests potential antidiabetic properties, with a mechanism similar to acarbose rather than sitagliptin. The study highlights the importance of stellasterol as a major sterol component with therapeutic implications in diabetes management (Budipramana et al., 2019).
Antimicrobial Evaluation from Sea Star Stellaster Equisteris
Stellasterol, derived from the sea star Stellaster equestris, exhibits significant antimicrobial properties. The study demonstrates the potential of stellasterol as a natural source for developing potent antimicrobial drugs, offering a solution to growing antibiotic resistance (Sumitha et al., 2022).
In Vitro Toxicity Evaluation Against Human Peripheral Blood
A sterol isolate from the echinoderm Stellaster equestris, identified as stellasterol, was evaluated for toxicity against human peripheral blood. The study found no significant hemolytic, mutagenic, or genotoxic effects, suggesting stellasterol’s potential as a novel compound in medical applications (Sumitha et al., 2021).
Sterol Isolation and Characterization
Stellasterol was identified and isolated from various natural sources, including Ganoderma lucidum spores and the mushroom Lentinus tigrinus. These studies contribute to understanding the diverse natural sources and characteristics of stellasterol, providing a foundation for its potential applications in pharmaceuticals and therapeutics (Ge et al., 2017); (Ragasa et al., 2018).
Cytotoxicity Testing on PA1 Celline
The cytotoxic properties of stellasterol, extracted from the sea star Stellaster equestris, were tested against the PA1 cell line. Results suggest its potential as a therapeutic agent, particularly in inducing apoptotic cell death, which is a crucial factor in cancer treatment strategies (Sumitha et al., 2017).
Role in Biological Interactions and Hepatic Fibrosis
Stellasterol and related compounds have been implicated in the study of hepatic fibrosis and the interactions between hepatic stellate cells and Kupffer cells. Understanding these interactions can contribute to developing new therapeutic strategies for liver diseases (Bekki et al., 2017).
Phytosterols and Cholesterol Metabolism
Research on stellasterol and similar phytosterols has provided insights into their role in regulating cholesterol synthesis, transport, and metabolism. These findings have implications for dietary interventions and treatments for hypercholesterolemia (Yuan et al., 2020).
Future Directions
properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXPZVASXWSKKU-UEIWAABPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stellasterol | |
CAS RN |
2465-11-4 | |
Record name | Stellasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2465-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stellasterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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